molecular formula C45H67N7O8 B14367622 Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine CAS No. 91269-93-1

Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine

Cat. No.: B14367622
CAS No.: 91269-93-1
M. Wt: 834.1 g/mol
InChI Key: CMROHJJOEVQGCF-QBYFNBPSSA-N
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Description

Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine is a peptide compound composed of seven amino acids: valine, leucine, proline, phenylalanine, phenylalanine, valine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, phenylalanine, phenylalanine, valine, leucine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitution can be achieved using site-directed mutagenesis in recombinant DNA technology.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine has various scientific research applications, including:

    Chemistry: The peptide can be used as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine depends on its specific biological activity. For example, if the peptide acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would depend on the specific enzyme or receptor that the peptide interacts with.

Comparison with Similar Compounds

Valyl-leucyl-prolyl-phenylalanyl-phenylalanyl-valyl-leucine can be compared with other similar peptides, such as:

These similar compounds highlight the uniqueness of this compound in terms of its specific amino acid sequence and potential biological activities.

Properties

CAS No.

91269-93-1

Molecular Formula

C45H67N7O8

Molecular Weight

834.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H67N7O8/c1-26(2)22-34(49-42(56)37(46)28(5)6)44(58)52-21-15-20-36(52)41(55)48-32(24-30-16-11-9-12-17-30)39(53)47-33(25-31-18-13-10-14-19-31)40(54)51-38(29(7)8)43(57)50-35(45(59)60)23-27(3)4/h9-14,16-19,26-29,32-38H,15,20-25,46H2,1-8H3,(H,47,53)(H,48,55)(H,49,56)(H,50,57)(H,51,54)(H,59,60)/t32-,33-,34+,35+,36?,37-,38-/m0/s1

InChI Key

CMROHJJOEVQGCF-QBYFNBPSSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCCC1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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